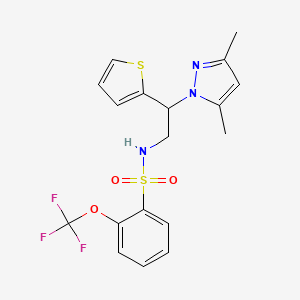

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethoxy substituent at the 2-position of the benzene ring. The ethyl chain linker is substituted with a thiophen-2-yl group and a 3,5-dimethylpyrazole moiety. The synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions, as seen in analogous sulfonamide derivatives .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3S2/c1-12-10-13(2)24(23-12)14(16-7-5-9-28-16)11-22-29(25,26)17-8-4-3-6-15(17)27-18(19,20)21/h3-10,14,22H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYKZFVENOSNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a trifluoromethoxy-substituted benzene sulfonamide. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of the Pyrazole Ring : This can be achieved through a condensation reaction with hydrazine using suitable diketones.

- Introduction of the Thiophene Ring : This is often accomplished via cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Sulfonamide Group : The final step involves coupling with a trifluoromethoxy-substituted benzoyl chloride under basic conditions.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing the 3,5-dimethylpyrazole moiety have shown IC50 values ranging from 5.00 µM to 29.85 µM in glioma (C6) and neuroblastoma (SH-SY5Y) cell lines . Notably, one derivative demonstrated superior efficacy compared to standard chemotherapeutics like 5-fluorouracil (5-FU), indicating potential for further development in cancer therapy.

The mechanism by which these compounds exert their biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.

- Cell Cycle Arrest : Flow cytometry studies have shown that certain derivatives induce cell cycle arrest at various phases (G0/G1, S, G2/M), leading to apoptosis in cancer cells .

- Hydrophobic Interactions : The trifluoromethoxy group enhances binding affinity through hydrophobic interactions with biological targets.

Research Findings and Case Studies

Several studies have highlighted the promising biological activities of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5f | C6 | 5.13 | Induces apoptosis and cell cycle arrest |

| 5a | SH-SY5Y | 5.00 | Selective cytotoxicity |

| 5-FU | C6 | 8.34 | Standard chemotherapeutic |

Case Study: Cytotoxic Activity Assay

In a comparative study involving multiple derivatives of pyrazole-containing compounds, it was observed that compound 5f exhibited an IC50 value of 5.13 µM against the C6 glioma cell line. This was significantly lower than that of 5-FU (IC50 = 8.34 µM), suggesting that 5f may be a more effective candidate for further development in glioma treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares functional motifs with other sulfonamide-based molecules, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ). Key differences include:

Key Observations :

- The trifluoromethoxy group in the target compound may enhance metabolic stability and membrane permeability compared to the fluoro-substituted chromenone in Example 53 .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, comparisons can be inferred:

Analysis :

- The absence of a carbamide group (as in Example 53) may simplify synthetic routes for the target compound.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A general approach includes:

Pyrazole-thiophene intermediate preparation : React 3,5-dimethylpyrazole with a thiophene-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).

Sulfonamide coupling : React the intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous THF using LiHMDS as a base at 0°C, followed by gradual warming to room temperature over 21 hours .

Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product. Yield optimization (≥70%) requires strict moisture-free conditions and stoichiometric control of LiHMDS to prevent side reactions .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify protons on the pyrazole (δ 2.2–2.5 ppm for methyl groups) and thiophene (δ 6.8–7.2 ppm for aromatic protons). The trifluoromethoxy group appears as a singlet near δ 3.9 ppm .

- IR Spectroscopy : Confirm sulfonamide formation (asymmetric S=O stretch at ~1350 cm⁻¹) and trifluoromethoxy C-O-C (1250–1150 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) with ESI+ detection for [M+H]⁺ .

Advanced: How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

Answer:

Discrepancies often arise from flexible substituents (e.g., trifluoromethoxy group) or crystal packing effects. Strategies include:

Multi-method validation : Compare X-ray structures (SHELXL-refined) with DFT-optimized geometries, focusing on dihedral angles and bond lengths .

Dynamic NMR studies : Probe rotational barriers of the trifluoromethoxy group at variable temperatures to assess conformational flexibility .

Electron density maps : Use high-resolution X-ray data (≤0.8 Å) in SHELXL to refine disordered regions with restraints for thermal parameters .

Advanced: What crystallographic refinement strategies in SHELXL address structural ambiguities in this compound?

Answer:

For flexible or disordered moieties:

Twinning refinement : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning observed in sulfonamide derivatives .

Restraints and constraints : Use DFIX/SADI instructions to stabilize bond lengths/angles in the trifluoromethoxy group while allowing free rotation .

High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion artifacts. R-factors <5% indicate robust refinement .

Basic: What solvent systems and purification methods effectively isolate this compound?

Answer:

- Reaction solvents : Anhydrous THF or DMF for moisture-sensitive steps .

- Workup : Partition between ethyl acetate and saturated NaHCO₃ to remove acidic byproducts.

- Purification : Silica gel chromatography (hexane:EtOAc 3:1 → 1:2) or recrystallization from ethanol/water (yield: 65–75%) .

Advanced: How should researchers analyze unexpected byproducts or stereochemical outcomes during synthesis?

Answer:

LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., loss of -SO₂ or -CF₃ groups) .

X-ray crystallography : Resolve stereochemistry of chiral centers (if present) using anomalous scattering data .

Mechanistic studies : Probe reaction pathways with deuterated reagents or radical traps (e.g., TEMPO) to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.